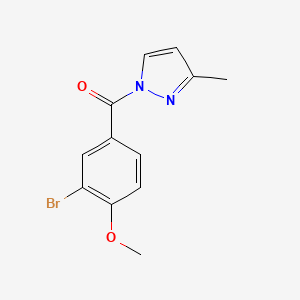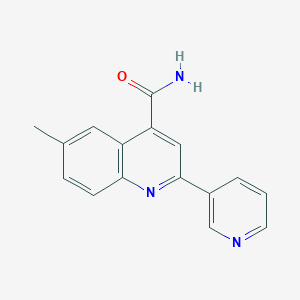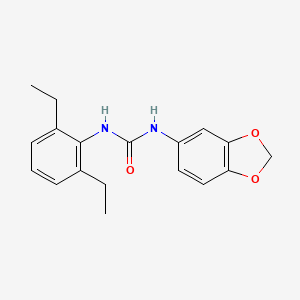
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to interact with various biological systems, making it an essential tool for studying the mechanisms of action of different biological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole is not fully understood. However, it is known to interact with various biological systems, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to have anti-tumor activity and may have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole has several advantages for use in lab experiments. It is a synthetic compound that is readily available and easy to synthesize. This compound is also stable and can be stored for long periods, making it ideal for use in experiments that require long-term storage. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in treating cancer. Another potential direction is the use of this compound in the study of neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of this compound in treating these diseases. Additionally, this compound may have potential as a tool for studying the role of inflammation in various diseases, including cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole involves several steps, including the reaction of 3-bromo-4-methoxybenzoyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole has been widely used in scientific research due to its unique properties. It has been used as a tool for studying various biological processes, including inflammation, cancer, and neurological disorders. This compound has also been used as a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(3-methylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-5-6-15(14-8)12(16)9-3-4-11(17-2)10(13)7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFRDYMRUHNSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-4-methoxybenzoyl)-3-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)




![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)